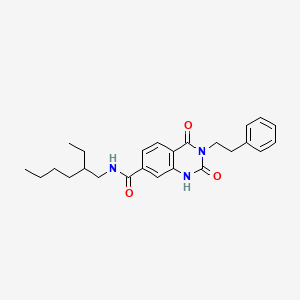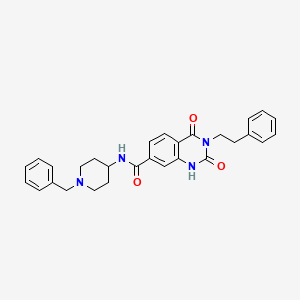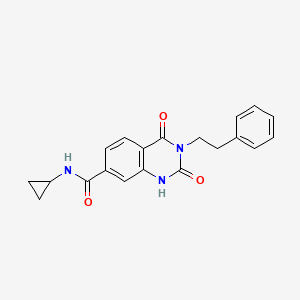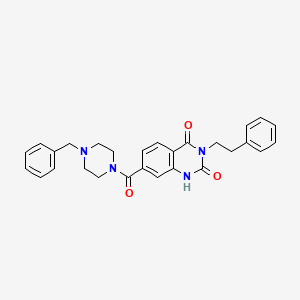![molecular formula C24H28N4O3 B6514310 2,4-dioxo-3-(2-phenylethyl)-N-[3-(pyrrolidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892281-16-2](/img/structure/B6514310.png)
2,4-dioxo-3-(2-phenylethyl)-N-[3-(pyrrolidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2,4-dioxo-3-(2-phenylethyl)-N-[3-(pyrrolidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a type of amide derived from 3,3-diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid . It has been synthesized and evaluated as a potential anticonvulsant agent .
Synthesis Analysis
The synthesis of this compound involves the amidation reaction of the given carboxylic acid with appropriate secondary amines in the presence of carbonyldiimidazole (CDI) as a coupling reagent .科学研究应用
Organic Synthesis: Catalytic Protodeboronation
The compound exhibits potential in organic synthesis due to its role in catalytic protodeboronation. Unlike the well-established functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored . Specifically, AKOS001752471 can be utilized as a radical-based catalyst for the protodeboronation of 1°, 2°, and 3° alkyl boronic esters. This transformation enables the formal anti-Markovnikov alkene hydromethylation, a valuable yet previously unknown process. Researchers have successfully applied this method to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its synthetic utility .
Synthetic Equivalents: 2,4-Dioxo-3-oxabicyclo-[3.2.0]-hept-6-ene
AKOS001752471 can serve as a synthetic equivalent of acetylene and cyclobutadiene. Specifically, it acts as a precursor for 2,4-dioxo-3-oxabicyclo-[3.2.0]-hept-6-ene, which finds applications in various chemical transformations. Researchers have explored its use in synthetic strategies, leveraging its unique reactivity patterns .
Fluorescent Donor–Acceptor Properties: 4DPAIPN
Although not directly related to AKOS001752471, it’s worth noting that 1,3-dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene (4DPAIPN) shares similar structural features. 4DPAIPN, with diphenylamino as an electron donor and dicyanobenzene as an electron acceptor, serves as a typical donor–acceptor fluorophore. Its unique properties make it relevant in photocatalytic transformations and other applications .
作用机制
未来方向
属性
IUPAC Name |
2,4-dioxo-3-(2-phenylethyl)-N-(3-pyrrolidin-1-ylpropyl)-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c29-22(25-12-6-15-27-13-4-5-14-27)19-9-10-20-21(17-19)26-24(31)28(23(20)30)16-11-18-7-2-1-3-8-18/h1-3,7-10,17H,4-6,11-16H2,(H,25,29)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYNDWKCHSMMQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dioxo-3-phenethyl-N-(3-(pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514230.png)
![N-[(2-chlorophenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514238.png)




![N-{3-[ethyl(phenyl)amino]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514284.png)


![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514302.png)
![N-{3-[benzyl(methyl)amino]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514311.png)


